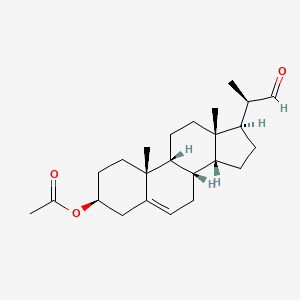
Isopropyl(1R)-(+)-10-Camphorsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl(1R)-(+)-10-Camphorsulfate is a chiral compound widely used in various scientific fields. It is known for its unique stereochemistry and its applications in asymmetric synthesis and catalysis. The compound is characterized by its specific optical activity, making it valuable in the production of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl(1R)-(+)-10-Camphorsulfate typically involves the reaction of camphorsulfonic acid with isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl(1R)-(+)-10-Camphorsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorsulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various camphorsulfonic acid derivatives, alcohols, and substituted camphorsulfonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl(1R)-(+)-10-Camphorsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral selector in chromatography.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Isopropyl(1R)-(+)-10-Camphorsulfate exerts its effects is primarily through its role as a chiral auxiliary. It interacts with substrates to induce chirality in the resulting products. The molecular targets include various enzymes and receptors that recognize the specific stereochemistry of the compound. The pathways involved often include catalytic cycles where the compound facilitates the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
Camphorsulfonic Acid: A precursor to Isopropyl(1R)-(+)-10-Camphorsulfate, used in similar applications.
Menthyl Camphorsulfonate: Another chiral sulfonate ester with applications in asymmetric synthesis.
Tert-Butyl Camphorsulfonate: Used as a chiral auxiliary in various chemical reactions.
Uniqueness
This compound is unique due to its specific stereochemistry and its ability to induce chirality in a wide range of substrates. Its effectiveness as a chiral auxiliary and its relatively simple synthesis make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C24H36O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,13S,14R,17R)-10,13-dimethyl-17-[(2R)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19-,20+,21+,22+,23-,24+/m0/s1 |
InChI Key |
PMIMJUQRBDTHBT-WZCPYRICSA-N |
Isomeric SMILES |
C[C@@H](C=O)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


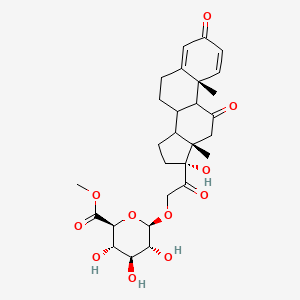
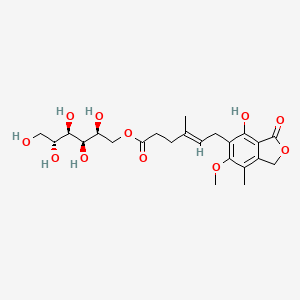
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
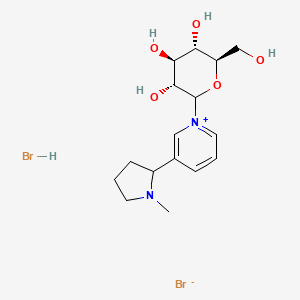
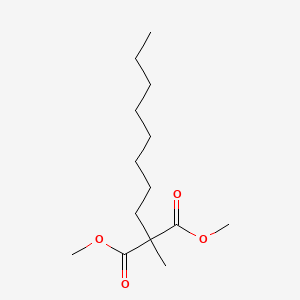
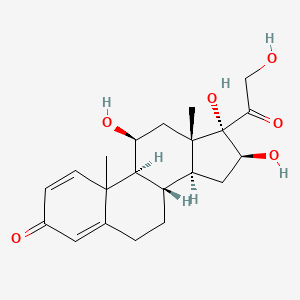

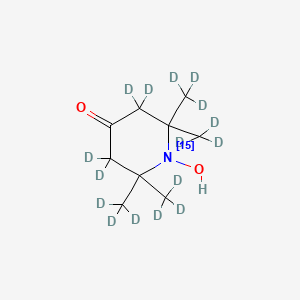
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
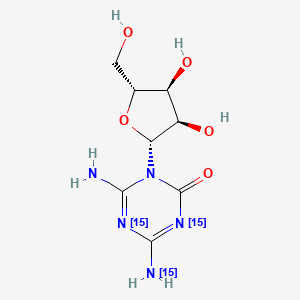
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
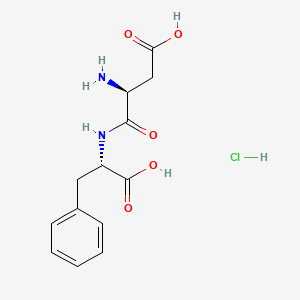
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
